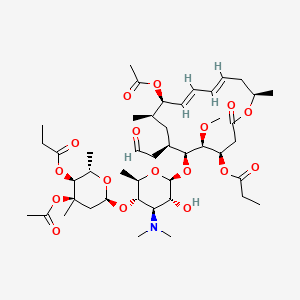

Miocamycin

説明

This compound is a small molecule drug and has 1 investigational indication.

A macrolide antibiotic that has a wide antimicrobial spectrum and is particularly effective in respiratory and genital infections.

特性

IUPAC Name |

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-acetyloxy-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4-acetyloxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H71NO17/c1-13-34(50)59-33-23-36(52)55-26(4)18-16-15-17-19-32(58-29(7)48)25(3)22-31(20-21-47)41(42(33)54-12)62-44-39(53)38(46(10)11)40(27(5)57-44)61-37-24-45(9,63-30(8)49)43(28(6)56-37)60-35(51)14-2/h15-17,19,21,25-28,31-33,37-44,53H,13-14,18,20,22-24H2,1-12H3/b16-15+,19-17+/t25-,26-,27-,28+,31+,32+,33-,37+,38-,39-,40-,41+,42+,43+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNZGCARKRHPOH-RQIKCTSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H71NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905087 | |

| Record name | Midecamycin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

898.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55881-07-7 | |

| Record name | Miocamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55881-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Midecamycin acetate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055881077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miocamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13287 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Midecamycin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Leucomycin V, 3B,9-diacetate 3,4B-dipropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIDECAMYCIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T48CPS7U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Miocamycin: A Technical Guide to its Discovery, Biosynthesis, and Production from Streptomyces mycarofaciens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miocamycin, a 16-membered macrolide antibiotic, is a derivative of midecamycin, a natural product of Streptomyces mycarofaciens. This technical guide provides an in-depth overview of the discovery, origin, and production of this compound. It details the biosynthetic pathway, fermentation protocols for Streptomyces mycarofaciens, and methods for extraction, purification, and analysis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-infective agents.

Introduction: Discovery and Origin

This compound is a semi-synthetic derivative of midecamycin, a macrolide antibiotic first isolated from the fermentation broth of Streptomyces mycarofaciens. The producing organism, S. mycarofaciens, is a Gram-positive, filamentous bacterium belonging to the Actinomycetales order, a group of microorganisms renowned for their prolific production of secondary metabolites with diverse biological activities. The discovery of midecamycin and its subsequent chemical modification to yield this compound, which exhibits an enhanced antimicrobial spectrum and improved pharmacokinetic properties, underscores the importance of natural product scaffolds in drug discovery.

This compound is effective against a range of Gram-positive and some Gram-negative bacteria, as well as atypical pathogens. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Biosynthesis of Midecamycin in Streptomyces mycarofaciens

The biosynthesis of midecamycin, the precursor to this compound, is a complex process orchestrated by a Type I polyketide synthase (PKS) and a series of post-PKS modifying enzymes. The biosynthetic gene cluster for midecamycin in S. mycarofaciens encodes the necessary enzymatic machinery for the assembly of the macrolactone ring and its subsequent glycosylation and tailoring.

While the complete enzymatic pathway for midecamycin is not fully elucidated in publicly available literature, a putative pathway can be constructed based on the known biosynthesis of other 16-membered macrolides, such as tylosin and spiramycin, and the identified genes in the midecamycin cluster.

Polyketide Chain Assembly

The formation of the 16-membered macrolactone core of midecamycin is catalyzed by a modular Type I PKS. This large, multi-enzyme complex facilitates the sequential condensation of small carboxylic acid units, typically derived from acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA, in an assembly-line-like fashion. Each module of the PKS is responsible for one cycle of chain elongation and comprises several domains, including an acyltransferase (AT), an acyl carrier protein (ACP), and a ketosynthase (KS) domain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present in a module to modify the growing polyketide chain.

Post-PKS Modifications

Following the synthesis and cyclization of the polyketide chain to form the macrolactone ring, a series of post-PKS modifications occur. These enzymatic reactions are crucial for the biological activity of the final molecule. Key modifications include:

-

Glycosylation: The attachment of sugar moieties is a critical step in the biosynthesis of most macrolide antibiotics. In the case of midecamycin, two deoxysugars, D-mycaminose and L-mycarose, are attached to the macrolactone core.

-

Acylation: The addition of acyl groups, such as acetyl or propionyl groups, to the sugar or macrolactone moieties is catalyzed by acyltransferases. The mdmB gene in S. mycarofaciens encodes a 3-O-acyltransferase responsible for this modification.[1][2]

-

Hydroxylation and Methylation: Other tailoring enzymes, such as cytochrome P450 monooxygenases and methyltransferases, may be involved in further modifying the structure.

Below is a DOT script for a generalized biosynthetic pathway for a 16-membered macrolide, which can be considered representative of midecamycin biosynthesis.

Caption: Generalized biosynthetic pathway of Midecamycin and its conversion to this compound.

Fermentation of Streptomyces mycarofaciens for Midecamycin Production

The production of midecamycin is achieved through submerged fermentation of S. mycarofaciens. Optimization of fermentation parameters is crucial for maximizing the yield of the antibiotic.

Culture Media and Conditions

A variety of media compositions have been reported for the cultivation of Streptomyces species for antibiotic production. The following table summarizes typical components and conditions.

| Parameter | Recommended Range/Value | Notes |

| Carbon Source | Glucose, Starch, Glycerol (1-5% w/v) | Slowly metabolized carbon sources can be beneficial. |

| Nitrogen Source | Soybean meal, Yeast extract, Peptone (0.5-2% w/v) | Complex nitrogen sources often support higher yields. |

| Inorganic Salts | K₂HPO₄, MgSO₄·7H₂O, NaCl, CaCO₃ | Provide essential minerals and maintain pH. |

| Initial pH | 6.8 - 7.2 | |

| Temperature | 28 - 30 °C | |

| Agitation | 150 - 250 rpm | Ensures adequate aeration and nutrient distribution. |

| Aeration | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) | Crucial for aerobic metabolism. |

| Fermentation Time | 7 - 14 days | Production is typically associated with the stationary phase. |

Experimental Protocol: Shake Flask Fermentation

-

Inoculum Preparation:

-

Aseptically transfer a loopful of S. mycarofaciens spores or mycelia from a mature agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

-

Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

-

-

Production Fermentation:

-

Inoculate a 1 L flask containing 200 mL of production medium with 10 mL (5% v/v) of the seed culture.

-

Incubate at 28°C on a rotary shaker at 220 rpm for 10-14 days.

-

Monitor the fermentation by periodically measuring pH, biomass, and midecamycin concentration using HPLC.

-

The following DOT script illustrates the general workflow for midecamycin production through fermentation.

Caption: General workflow for the production of Midecamycin from S. mycarofaciens.

Extraction and Purification of Midecamycin

The recovery of midecamycin from the fermentation broth involves several downstream processing steps.

Extraction

Midecamycin is an intracellular and extracellular product. Therefore, both the mycelial biomass and the culture filtrate should be processed.

-

Separation of Biomass: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelial cake from the supernatant.

-

Extraction from Supernatant: Adjust the pH of the supernatant to 8.0-8.5 and extract twice with an equal volume of a water-immiscible organic solvent such as ethyl acetate or butyl acetate.

-

Extraction from Biomass: Resuspend the mycelial cake in acetone or methanol and agitate for several hours. Filter to remove the cell debris and concentrate the solvent extract under reduced pressure.

-

Combine and Concentrate: Combine the organic extracts from the supernatant and the biomass and evaporate to dryness under vacuum to obtain the crude midecamycin extract.

Purification

The crude extract is a complex mixture of midecamycin, related macrolides, and other metabolites. Purification is typically achieved using chromatographic techniques.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., chloroform) and apply to a silica gel column. Elute with a gradient of chloroform-methanol or a similar solvent system. Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC.

-

Preparative HPLC: For high-purity midecamycin, fractions enriched from the silica gel column can be further purified by preparative reverse-phase HPLC.

Quantitative Data

While specific yields can vary significantly depending on the strain and fermentation conditions, the following table provides representative data for macrolide production. A study on the heterologous expression of midecamycin PKS genes reported a production of a midecamycin analog at 1 g/L.[3]

| Process Step | Parameter | Typical Value |

| Fermentation | Midecamycin Titer | 0.5 - 2.0 g/L |

| Extraction | Recovery Yield | 80 - 95% |

| Purification | Purity | >95% (after preparative HPLC) |

| Overall Yield | 50 - 70% |

Conversion of Midecamycin to this compound

This compound is the 9,3''-diacetyl derivative of midecamycin. The conversion is a chemical synthesis step.

-

Acetylation: Midecamycin is selectively acetylated using an acetylating agent, such as acetic anhydride, in the presence of a suitable catalyst and solvent. The reaction conditions are controlled to favor di-acetylation at the 9 and 3'' positions.

-

Purification: The resulting this compound is then purified from the reaction mixture using crystallization or chromatographic methods.

Analytical Methods for Quantification

Accurate quantification of midecamycin and this compound is essential for process monitoring and quality control. High-performance liquid chromatography (HPLC) is the method of choice.

HPLC Method for Midecamycin

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 7.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 232 nm.

-

Quantification: Based on a standard curve generated with purified midecamycin.

Conclusion

This compound, originating from the natural product midecamycin produced by Streptomyces mycarofaciens, represents a valuable member of the macrolide class of antibiotics. This guide has provided a comprehensive overview of its discovery, the intricate biosynthetic pathway of its precursor, and the key experimental protocols for its production and purification. The provided data and methodologies offer a solid foundation for researchers and professionals in the field to further explore and optimize the production of this important therapeutic agent. Future efforts in metabolic engineering and fermentation process optimization hold the potential to significantly enhance the yield and cost-effectiveness of this compound production.

References

- 1. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the biosynthesis of basic 16-membered macrolide antibiotics, platenomycins. III. Production, isolation and structures of platenolides I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Engineered biosynthesis of 16-membered macrolides that require methoxymalonyl-ACP precursors in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Miocamycin Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miocamycin, a 16-membered macrolide antibiotic, is a semi-synthetic derivative of midecamycin. Like other macrolides, its therapeutic action stems from the inhibition of bacterial protein synthesis. This compound achieves this by binding to the 50S subunit of the bacterial ribosome, thereby interfering with peptide chain elongation.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, offering valuable insights for the development of novel macrolide antibiotics. The document summarizes quantitative antibacterial activity data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

While comprehensive SAR studies specifically on a wide range of this compound derivatives are limited in publicly available literature, this guide synthesizes data from studies on this compound, its parent compound midecamycin, and other closely related 16-membered macrolides to deduce key structural determinants for antibacterial activity.

Core Structure of this compound

This compound is 9,3''-di-O-acetylmidecamycin. Its core structure consists of a 16-membered lactone ring, a mycaminose sugar at C-5, and a mycarose sugar attached to the mycaminose. The key functional groups that are often subjects of chemical modification in SAR studies include the hydroxyl groups, the aldehyde group, and the lactone ring itself.

Structure-Activity Relationship (SAR) Analysis

The antibacterial potency and spectrum of this compound and related 16-membered macrolides are influenced by modifications at several key positions.

Modifications of the Macrolactone Ring

-

C-9 Position: The C-9 ketone is a common site for modification. In this compound, this position is part of the aglycone. Modifications at this site in related 16-membered macrolides, such as the formation of oxime derivatives, have been shown to modulate antibacterial activity. For instance, a series of 9-O-arylalkyloxime analogs of 5-O-mycaminosyltylonolide (OMT), a 16-membered macrolide, demonstrated potent antibacterial activities against both macrolide-susceptible and -resistant strains of Streptococcus pneumoniae and Staphylococcus aureus.[3]

-

C-3'' and C-4'' Positions on the Mycarose Sugar: this compound possesses acetyl groups at the C-9 and C-3'' positions of midecamycin. The acetylation at the 3''-hydroxyl group of the mycarose sugar is a distinguishing feature of this compound. Studies on tylosin-related macrolides have shown that acylation at the C-3 and C-4'' hydroxyl groups can significantly impact in vivo efficacy.[4]

-

Allylic Rearrangement: Treatment of 9-trichloroacetylmidecamycin with aqueous alkali can lead to an isomer, neoisomidecamycin, through allylic rearrangement of a double bond in the lactone ring, which alters the biological activity.[1]

Modifications of the Sugars

-

Mycaminose Sugar (at C-5): The mycaminose sugar is crucial for binding to the ribosome. Modifications to this sugar can have a profound impact on antibacterial activity.

-

Mycarose Sugar: As mentioned, acylation at the hydroxyl groups of the mycarose sugar is a key determinant of activity.

Quantitative Data on Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its parent compound, midecamycin, against various bacterial strains. This data provides a baseline for understanding the antibacterial spectrum and potency, which are essential for SAR studies.

Table 1: In Vitro Antibacterial Activity of this compound (M) and Midecamycin

| Bacterial Strain | This compound (M) MIC (µg/mL) | Midecamycin MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.25 - 4 (mode 1-2) | <3.1 | [5] |

| Streptococcus pyogenes | 0.016 - 4 (mode 0.12-0.5) | <3.1 | [5] |

| Streptococcus pneumoniae | 0.016 - 4 (mode 0.12-0.5) | <3.1 | [5] |

| Enterococcus faecalis | 0.5 - 2 (mode 1) | - | |

| Haemophilus influenzae | 2 - 64 (mode 32) | <3.1 | [5] |

| Neisseria gonorrhoeae | 0.12 - 4 (mode 0.5-1) | - | |

| Branhamella catarrhalis | 0.12 - 8 (mode 1) | - | |

| Legionella pneumophila | 0.016 - 0.12 (mode 0.06) | - | |

| Clostridium perfringens | 0.5 - 2 (mode 1) | - | |

| Bacteroides fragilis | 0.03 - 2 (mode 1) | - | |

| Ureaplasma urealyticum | 0.00625 - 0.4 | - | [6] |

| Mycoplasma pneumoniae | 0.001 - 0.0625 | - | [6] |

| Mycoplasma hominis | 0.025 - 0.25 | - | [6] |

Table 2: In Vivo Therapeutic Efficacy of Midecamycin Acetate (this compound)

| Infection Model (Mouse) | Pathogen | This compound Efficacy | Comparator Efficacy | Reference |

| Intraperitoneal infection | Staphylococcus aureus | Superior | Midecamycin, Josamycin | [7] |

| Intraperitoneal infection | Streptococcus pyogenes | Superior | Midecamycin, Josamycin | [7] |

| Intraperitoneal infection | Streptococcus pneumoniae | Superior | Midecamycin, Josamycin | [7] |

| Transnasal infection | Streptococcus pneumoniae | 2-5x greater | Josamycin, Midecamycin | [7] |

| Subcutaneous infection | Staphylococcus aureus | High efficacy | - | [7] |

Experimental Protocols

Synthesis of this compound (9,3''-di-O-acetylmidecamycin)

A common method for the preparation of this compound involves the selective acylation of midecamycin.

Procedure:

-

Dissolve midecamycin in a suitable solvent such as ethyl acetate.

-

Add an acid scavenger, for example, N,N-diethylaniline.

-

Introduce the acylating agent, acetyl chloride, to the reaction mixture.

-

Heat the reaction mixture (e.g., to 50°C) and maintain the temperature for a specified duration (e.g., 65 hours) to allow for the acylation reaction to proceed.

-

After the reaction is complete, remove the excess acylating agent and a portion of the solvent by distillation under reduced pressure.

-

Cool the concentrated solution to precipitate the hydrochloride salt of the acid scavenger.

-

Filter the mixture to remove the precipitate and wash the filtrate with water.

-

Remove the remaining solvent from the filtrate by distillation under reduced pressure.

-

Dissolve the residue in ethanol and perform an alcoholysis reaction.

-

Partially remove the ethanol by vacuum distillation.

-

Add isopropanol to the remaining solution and cool to induce crystallization.

-

Collect the crystals of this compound by filtration and dry under vacuum.[8]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[9][10]

Materials:

-

96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Stock solution of the antibiotic (e.g., this compound)

-

Sterile diluent (e.g., broth or saline)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of the antibiotic in a suitable solvent.

-

In a 96-well plate, add a specific volume (e.g., 100 µL) of sterile broth to all wells.

-

Add a corresponding volume of the antibiotic stock solution to the first well of each row to achieve the highest desired concentration.

-

Perform serial two-fold dilutions by transferring a specific volume (e.g., 100 µL) from the first well to the second, mixing, and repeating this process across the plate to create a gradient of antibiotic concentrations.

-

-

Preparation of Bacterial Inoculum:

-

Grow the bacterial strain to be tested in a suitable broth to the desired optical density (e.g., 0.5 McFarland standard).

-

Dilute the bacterial culture to the final required concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Inoculation:

-

Inoculate each well of the microtiter plate (except for a sterility control well) with a specific volume of the diluted bacterial suspension (e.g., 10 µL).

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for a defined period (e.g., 16-20 hours).

-

-

Reading the Results:

Visualizations

Signaling Pathway: this compound Binding to the Bacterial Ribosome

The following diagram illustrates the mechanism of action of this compound, which involves binding to the 50S ribosomal subunit and inhibiting protein synthesis.

Caption: Mechanism of action of this compound.

Experimental Workflow: Macrolide Antibiotic SAR Study

This diagram outlines a typical workflow for a structure-activity relationship study of a macrolide antibiotic.

Caption: A typical workflow for a macrolide SAR study.

Logical Relationship: Key Structural Features for Antibacterial Activity

This diagram illustrates the logical relationship between key structural features of 16-membered macrolides and their antibacterial activity.

Caption: Relationship between structure and activity.

Conclusion

The structure-activity relationship of this compound, as inferred from studies on related 16-membered macrolides, highlights the importance of the macrolactone ring and the appended sugar moieties for antibacterial activity. Modifications at the C-9 position of the lactone ring and acylation of the hydroxyl groups on the mycarose sugar are critical for modulating potency and spectrum. The provided quantitative data, experimental protocols, and visual diagrams offer a comprehensive resource for researchers engaged in the discovery and development of next-generation macrolide antibiotics. Further focused SAR studies on a diverse library of this compound derivatives are warranted to fully elucidate the intricate relationships between chemical structure and biological function and to guide the rational design of more effective therapeutic agents.

References

- 1. Modification of the macrolide antibiotic midecamycin. III. Formation of neoisomidecamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Synthesis and in vitro antibiotic activity of 16-membered 9-O-arylalkyloxime macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and evaluation of 3,4''-ester derivatives of 16-membered macrolide antibiotics related to tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of midecamycin, a new macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-mycoplasmal activity of a new macrolide: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bacteriological evaluation of midecamycin acetate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN102775456A - Preparation method of midecamycin acetate - Google Patents [patents.google.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

In Vitro Antibacterial Spectrum of Miocamycin Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miocamycin, a 16-membered macrolide antibiotic, exhibits a broad spectrum of activity against various bacterial pathogens.[1] This technical guide provides an in-depth analysis of the in vitro antibacterial spectrum of this compound against clinically relevant Gram-positive bacteria. The document summarizes key quantitative data on its efficacy, details the experimental protocols for susceptibility testing, and presents visual representations of experimental workflows and logical relationships to aid in research and development. This compound demonstrates a similar in vitro activity spectrum to erythromycin but shows greater potency against certain pathogens.[1] Notably, it is also active against erythromycin-resistant staphylococcal and streptococcal species that express inducible-type resistance.[1]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against a range of Gram-positive bacteria, compiled from various studies. The data is presented as MIC ranges, modal MICs, and, where available, MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | Modal MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus spp. | ||||||

| MLS-Susceptible Staphylococci | 81 | - | 2 | - | - | [2] |

| MLS-Susceptible Staphylococcus | 1024 | 0.25 - 4 | 1 - 2 | - | - | [3] |

| MLSB Inducible Staphylococcus | 1024 | 0.25 - 4 | 1 - 2 | - | - | [3] |

| Erythromycin-Resistant Staphylococcus aureus | - | ~0.8 | - | - | - | [4] |

| Streptococcus spp. | ||||||

| MLS-Susceptible Streptococci | 81 | - | 0.06 - 0.25 | - | - | [2] |

| Erythromycin-Susceptible Streptococci | 1024 | 0.016 - 4 | 0.12 - 0.5 | - | - | [3] |

| Erythromycin-Resistant Streptococci | 1024 | 0.12 - >128 | - | - | - | [3] |

| Streptococcus pyogenes | 146 | - | - | - | ≤0.06 (Midecamycin) | [5] |

| Pneumococcus spp. | ||||||

| MLS-Susceptible Pneumococci | 81 | - | 0.06 - 0.25 | - | - | [2] |

| Erythromycin-Susceptible Pneumococci | 1024 | 0.016 - 4 | 0.12 - 0.5 | - | - | [3] |

| Erythromycin-Resistant Pneumococci | 1024 | 0.12 - >128 | - | - | - | [3] |

| Enterococcus spp. | ||||||

| MLS-Susceptible Enterococci | 81 | - | 1 - 2 | - | - | [2] |

| Erythromycin-Susceptible Enterococci | 1024 | 0.5 - 2 | 1 | - | - | [3] |

| Erythromycin-Resistant Enterococci | 1024 | 4 - >128 | - | - | - | [3] |

*MLS: Macrolide-Lincosamide-Streptogramin. MLSB inducible resistance refers to resistance to macrolides that is induced in the presence of an inducing agent.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound relies on standardized susceptibility testing methods. The most common methods cited in the literature for macrolide antibiotics are the agar dilution and broth microdilution methods, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method

The agar dilution method is a reference method for determining the MIC of an antimicrobial agent. It involves incorporating the antibiotic into an agar medium, which is then inoculated with the test organism.

Protocol:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a high concentration in a suitable solvent.

-

Preparation of Agar Plates with this compound: A series of twofold dilutions of the this compound stock solution are prepared. Each dilution is then added to molten Mueller-Hinton agar at a temperature of 45-50°C to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial isolates to be tested are grown overnight on an appropriate agar medium. A few colonies are then used to prepare a bacterial suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: The standardized bacterial suspension is then spotted onto the surface of the this compound-containing agar plates and the control plate. A multipoint inoculator can be used to test multiple isolates simultaneously.

-

Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacterial isolate.

Broth Microdilution Method

The broth microdilution method is another widely used technique for determining the MIC of antibiotics and is amenable to automation.

Protocol:

-

Preparation of this compound Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium, typically Mueller-Hinton broth, in the wells of a microtiter plate.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method. This suspension is further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: A standardized volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the this compound dilutions. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or using a microplate reader.

Mandatory Visualization

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using either the agar or broth dilution method.

Caption: Workflow for determining the MIC of this compound.

Logical Relationship: Bacterial Susceptibility Classification

This diagram illustrates the classification of Gram-positive bacteria based on their in vitro susceptibility to this compound, as determined by their MIC values.

Caption: Classification of bacterial susceptibility to this compound.

References

- 1. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [In vitro antibacterial activity of a new macrolide, miokamycin. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-vitro evaluation of miokamycin: bactericidal activity against streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of midecamycin diacetate, a 16-membered macrolide, against Streptococcus pyogenes isolated in France, 1995-1999 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Miocamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the biosynthetic pathway of miocamycin, a 16-membered macrolide antibiotic. As this compound is a derivative of midecamycin, this guide focuses on the well-studied biosynthesis of midecamycin as the core pathway, followed by the subsequent modifications leading to this compound.

Overview of this compound and its Precursor, Midecamycin

This compound is a clinically significant macrolide antibiotic effective against a range of bacteria. It is a derivative of midecamycin, which is produced by the bacterium Streptomyces mycarofaciens. The biosynthesis of these complex natural products involves a modular polyketide synthase (PKS) for the construction of the macrolactone ring and subsequent tailoring enzymes, including glycosyltransferases and acyltransferases.

The Midecamycin Biosynthetic Gene Cluster

Key components of the midecamycin biosynthetic gene cluster include:

-

Polyketide Synthase (PKS) genes: These genes encode the large, modular enzymes responsible for assembling the 16-membered macrolactone core from simple carboxylic acid precursors.

-

Deoxysugar biosynthesis genes: A set of genes is dedicated to the synthesis of the two deoxy sugars, L-mycarose and D-mycaminose, from primary metabolites.

-

Glycosyltransferase (GT) genes: These genes encode enzymes that attach the deoxy sugars to the macrolactone aglycone.

-

Tailoring enzyme genes: This category includes genes for enzymes like acyltransferases that modify the macrolide structure after glycosylation.

The Biosynthetic Pathway of Midecamycin and this compound

The biosynthetic pathway can be conceptually divided into three main stages:

-

Aglycone Formation: Synthesis of the 16-membered macrolactone ring, platenolide I.

-

Deoxysugar Synthesis: Formation of the activated sugar donors, TDP-L-mycarose and TDP-D-mycaminose.

-

Glycosylation and Acylation: Attachment of the sugars to the aglycone and subsequent modifications to yield midecamycin and finally this compound.

Biosynthesis of the Midecamycin Aglycone (Platenolide I)

The macrolactone core of midecamycin is assembled by a Type I PKS. This enzymatic assembly line utilizes a starter unit and several extender units derived from primary metabolism.

-

Starter Unit: Propionyl-CoA

-

Extender Units: Methylmalonyl-CoA and Malonyl-CoA

The PKS modules sequentially add and modify these precursor units to build the polyketide chain, which is then cyclized to form the 16-membered lactone ring of platenolide I.

Biosynthesis of the Deoxy Sugar Precursors

3.2.1. TDP-D-Mycaminose Biosynthesis

The biosynthesis of TDP-D-mycaminose starts from glucose-1-phosphate and proceeds through a series of enzymatic reactions catalyzed by enzymes encoded within the gene cluster.

3.2.2. TDP-L-Mycarose Biosynthesis

Similarly, TDP-L-mycarose biosynthesis also begins with glucose-1-phosphate and involves a distinct set of enzymes to produce the final activated sugar.

Glycosylation and Final Tailoring Steps to Midecamycin and this compound

Once the aglycone and the activated sugars are synthesized, the glycosyltransferases come into play.

-

First Glycosylation: A glycosyltransferase attaches TDP-L-mycarose to the C-5 hydroxyl group of platenolide I.

-

Second Glycosylation: A second glycosyltransferase attaches TDP-D-mycaminose to the C-4' hydroxyl group of the mycarosylated aglycone.

-

Acylation to Midecamycin: A specific 3-O-acyltransferase, MdmB, catalyzes the propionylation of the C-3 hydroxyl group of the disaccharide-macrolide intermediate, yielding midecamycin.[1]

-

Conversion to this compound: this compound is the 9-acetate, 3,4''-dipropionate derivative of midecamycin. This suggests the action of additional acyltransferases that specifically add an acetate group at the C-9 position and a second propionate group at the C-4'' position of the mycaminose sugar.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on the heterologous expression of the midecamycin PKS genes in Streptomyces fradiae have reported the production of a midecamycin analog at a titer of 1 g/L.[2] Further optimization of fermentation conditions and genetic engineering of the host strain could potentially increase this yield.

| Product | Host Strain | Titer | Reference |

| Midecamycin Analog | Streptomyces fradiae | 1 g/L | [2] |

Experimental Protocols

Gene Knockout in Streptomyces using PCR-Targeting

This protocol describes a general method for creating targeted gene deletions in Streptomyces species, which is crucial for elucidating the function of genes in the this compound biosynthetic pathway. This method relies on homologous recombination to replace the target gene with an antibiotic resistance cassette.

Materials:

-

Streptomyces mycarofaciens strain

-

Cosmid library of S. mycarofaciens genomic DNA

-

E. coli BW25113/pIJ790 carrying the λ Red recombination system

-

pIJ773 plasmid containing an apramycin resistance cassette flanked by FRT sites

-

Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends for amplifying the resistance cassette

-

Appropriate antibiotics and growth media for E. coli and Streptomyces

Procedure:

-

Design and Synthesize Primers: Design forward and reverse primers with ~39 nucleotide 5' extensions that are homologous to the regions immediately upstream and downstream of the gene to be deleted. The 3' ends of the primers should be complementary to the template DNA for the amplification of the resistance cassette (e.g., from pIJ773).

-

Amplify the Disruption Cassette: Perform PCR using the designed primers and the pIJ773 plasmid as a template to amplify the apramycin resistance cassette with the flanking homology arms.

-

Electroporate into E. coli: Introduce the purified PCR product into electrocompetent E. coli BW25113/pIJ790 cells containing the target cosmid. Induce the λ Red recombinase system to facilitate homologous recombination between the PCR product and the cosmid, replacing the target gene with the resistance cassette.

-

Isolate the Recombinant Cosmid: Select for recombinant cosmids by plating on appropriate antibiotic-containing media. Verify the correct gene replacement by restriction analysis and PCR.

-

Conjugate into Streptomyces: Transfer the recombinant cosmid from E. coli to S. mycarofaciens via intergeneric conjugation.

-

Select for Double Crossover Mutants: Plate the exconjugants on media containing the appropriate antibiotic to select for single crossover events. Subsequently, screen for colonies that have lost the vector backbone (indicating a double crossover) by replica plating.

-

Verify the Gene Deletion: Confirm the gene deletion in the Streptomyces mutant by PCR analysis of genomic DNA and Southern blotting.

-

Phenotypic Analysis: Analyze the mutant strain for the loss of midecamycin/miocamycin production using techniques like HPLC or LC-MS to confirm the function of the deleted gene.

Precursor Feeding Studies

This protocol outlines a general approach for precursor feeding experiments to identify the starter and extender units of the this compound polyketide chain.

Materials:

-

Streptomyces mycarofaciens wild-type strain

-

Defined fermentation medium

-

Isotopically labeled potential precursors (e.g., [1-¹³C]propionate, [1-¹³C]acetate, [methyl-¹³C]methionine)

-

Solvents for extraction (e.g., ethyl acetate)

-

Analytical instruments (HPLC, LC-MS, NMR)

Procedure:

-

Culture Preparation: Inoculate a seed culture of S. mycarofaciens and grow to mid-log phase.

-

Inoculate Production Culture: Use the seed culture to inoculate a defined production medium that supports this compound biosynthesis.

-

Precursor Addition: At a specific time point during the fermentation (e.g., at the onset of secondary metabolism), add the isotopically labeled precursor to the culture. A range of concentrations should be tested to determine the optimal feeding level without causing toxicity.

-

Fermentation: Continue the fermentation for a set period to allow for the incorporation of the labeled precursor into this compound.

-

Extraction: At the end of the fermentation, harvest the culture broth and mycelium. Extract the this compound and its intermediates using an appropriate organic solvent like ethyl acetate.

-

Purification: Purify the this compound from the crude extract using chromatographic techniques such as silica gel chromatography and HPLC.

-

Analysis: Analyze the purified this compound using mass spectrometry to determine the incorporation of the labeled precursor by observing the mass shift. For detailed localization of the incorporated label within the molecule, perform ¹³C-NMR spectroscopy. The pattern of label incorporation will reveal the origin of the different carbon atoms in the this compound structure.

Visualizations

Caption: Proposed biosynthetic pathway of this compound.

Caption: Workflow for gene knockout in Streptomyces.

Caption: Workflow for precursor feeding studies.

References

An In-depth Technical Guide to the Pharmacological Properties of Miocamycin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miocamycin, a 16-membered macrolide antibiotic, exhibits a broad spectrum of antimicrobial activity primarily against Gram-positive and some Gram-negative bacteria, as well as atypical pathogens.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[3] this compound is characterized by rapid oral absorption, extensive tissue distribution, and metabolism into microbiologically active metabolites, which contribute to its overall therapeutic efficacy.[1][4] This document provides a comprehensive overview of the pharmacological properties of this compound and its metabolites, including detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and relevant experimental workflows.

Antimicrobial Spectrum and Activity

This compound demonstrates a range of in vitro activity comparable to erythromycin but with enhanced potency against specific pathogens such as Legionella pneumophila, Mycoplasma hominis, and Ureaplasma urealyticum.[1][2] Notably, it retains activity against certain erythromycin-resistant staphylococcal and streptococcal strains that exhibit inducible resistance.[1] However, its efficacy against Haemophilus influenzae is limited, and it is inactive against Enterobacteriaceae.[1][4]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

| Bacterial Species | MIC Range (µg/mL) | Modal MIC (µg/mL) | Notes |

| Staphylococcus (MLS-susceptible) | 0.25 - 4 | 1 - 2 | MLS: Macrolide-Lincosamide-Streptogramin |

| Staphylococcus (MLSB inducible) | 0.25 - 4 | 1 - 2 | This compound is a non-inducer of resistance.[5][6] |

| Streptococcus (Erythromycin-susceptible) | 0.016 - 4 | 0.12 - 0.5 | |

| Pneumococcus (Erythromycin-susceptible) | 0.016 - 4 | 0.12 - 0.5 | |

| Enterococcus (Erythromycin-susceptible) | 0.5 - 2 | 1 | |

| Haemophilus influenzae | 2 - 64 | 32 | Poor activity.[5] |

| Neisseria spp. | 0.12 - 4 | 0.5 - 1 | |

| Branhamella catarrhalis | 0.12 - 8 | 1 | |

| Legionella pneumophila | 0.016 - 0.12 | 0.06 | High susceptibility.[5] |

| Clostridium perfringens | 0.5 - 2 | 1 | |

| Bacteroides fragilis | 0.03 - 2 | 1 | |

| Mycoplasma pneumoniae | 0.001 - 0.0625 | - | |

| Mycoplasma hominis | 0.025 - 0.25 | - | |

| Ureaplasma urealyticum | 0.00625 - 0.4 | - |

Mechanism of Action

Like other macrolide antibiotics, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[3] This is achieved through its binding to the 50S subunit of the bacterial ribosome.[3] This interaction blocks the peptidyl transferase center, preventing the formation of peptide bonds and the translocation of tRNA, which ultimately halts the elongation of the polypeptide chain. This disruption of protein synthesis can be either bacteriostatic or bactericidal, depending on the drug concentration and the bacterial species.

Pharmacokinetics and Metabolism

This compound is administered orally and is rapidly and extensively absorbed.[1] It demonstrates excellent penetration into various body tissues and fluids.[1][4] The drug undergoes metabolism, resulting in three major metabolites that also possess antimicrobial activity, contributing to the overall therapeutic effect.[1][4]

Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

| Parameter | 600 mg Single Dose | 1200 mg (600 mg every 12h) | 1200 mg Single Dose | Unit |

| AUC (Area Under the Curve) | 7.5767 ± 0.2511 | 6.7333 ± 0.6058 | 18.6825 ± 15.1555 | mg/h/l |

| T (Apparent Duration of Absorption) | ~0.55 | ~0.55 | ~0.55 | h |

Data from a study in ten healthy male volunteers.[7]

Table 3: Pharmacokinetic Parameters of this compound in Cattle (Single Intravenous Dose of 10 mg/kg)

| Parameter | Value | Unit |

| t½α (Distribution half-life) | 7.41 ± 0.53 | min |

| t½β (Elimination half-life) | 2.49 ± 0.23 | h |

| Vd (Volume of distribution at steady-state) | 2.13 ± 0.17 | l/kg |

| Cl (Clearance) | 0.60 ± 0.03 | l/h |

Data suggests extensive tissue distribution.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using standardized dilution methods to establish the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.[8][9]

Methodology: Broth Microdilution

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

-

Serial Dilutions: A series of twofold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: The bacterial strain to be tested is cultured to a logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible growth of the microorganism is observed.[9]

Analysis of this compound and its Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique for the quantitative determination of this compound and its metabolites in biological matrices such as plasma, serum, and tissues.[10][11]

Methodology Overview

-

Sample Preparation: Biological samples are processed to extract the analytes of interest. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatographic Separation (LC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a chromatographic column based on their physicochemical properties.

-

Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized.

-

Mass Analysis (MS): The ions are then separated based on their mass-to-charge ratio (m/z) in the mass analyzer (e.g., triple quadrupole).

-

Detection and Quantification: The detector measures the abundance of the ions, and the data is used to quantify the concentration of this compound and its metabolites in the original sample, often by comparison to a standard curve.

Clinical Efficacy and Safety

Clinical studies have demonstrated the effectiveness of this compound in the treatment of upper and lower respiratory tract infections in both adults and children.[1] It is also effective for urogenital tract infections caused by susceptible organisms like Chlamydia trachomatis and Ureaplasma urealyticum.[1][4] Additionally, this compound has shown utility in treating periodontal infections and as a prophylactic agent in dental surgery.[1]

The tolerability profile of this compound is similar to that of other macrolides, with gastrointestinal disturbances and skin reactions being the most frequently reported adverse events.[1] The potential for drug interactions with this compound is considered low, with possible exceptions being carbamazepine and cyclosporin.[1][4]

Conclusion

This compound is a valuable macrolide antibiotic with a well-defined mechanism of action and a favorable pharmacokinetic profile. Its antimicrobial spectrum, which includes activity against atypical pathogens and some resistant strains, makes it a useful therapeutic option for a range of infections. The active metabolites of this compound likely contribute to its clinical efficacy. Further research, particularly comparative studies with newer macrolides, will continue to elucidate its place in therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other macrolide antibiotics.

References

- 1. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Midecamycin | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [In vitro antibacterial activity of a new macrolide, miokamycin. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Some pharmacokinetic data on this compound. I: Serum, urinary and prostatic levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 10. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Miocamycin's Mode of Action in Inhibiting Bacterial Protein Synthesis: A Technical Guide

Introduction

Miocamycin is a 16-membered macrolide antibiotic, belonging to the same class as erythromycin and clarithromycin. These antibiotics are crucial in treating bacterial infections by targeting and inhibiting protein synthesis, an essential process for bacterial viability. This compound distinguishes itself through its specific interactions with the bacterial ribosome, leading to a potent bacteriostatic effect. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its molecular interactions and the methodologies used to study them.

Core Mechanism of Action: Targeting the 50S Ribosomal Subunit

This compound exerts its antibacterial effect by binding to the large (50S) subunit of the bacterial 70S ribosome. This binding occurs deep within the nascent polypeptide exit tunnel (NPET), a crucial channel through which newly synthesized proteins emerge from the ribosome. By sterically obstructing this tunnel, this compound effectively halts the elongation phase of protein synthesis.

The binding site of this compound involves specific nucleotides of the 23S rRNA and ribosomal proteins. This interaction prevents the growing polypeptide chain from passing through the tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome. This premature termination of protein synthesis is the primary basis for this compound's bacteriostatic activity.

The following diagram illustrates the inhibitory action of this compound on the bacterial ribosome.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound can be quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The table below summarizes the IC50 values of this compound in an in vitro transcription/translation coupled system using E. coli S30 extracts.

| Target Organism/System | Assay Type | Measured Parameter | IC50 Value (µM) | Reference |

| E. coli S30 extract | Cell-free transcription/translation | Protein synthesis inhibition | 1.2 |

Detailed Experimental Protocol: In Vitro Translation Inhibition Assay

To determine the IC50 value of this compound, a common method is the cell-free in vitro translation inhibition assay. This assay measures the synthesis of a reporter protein in the presence of varying concentrations of the antibiotic.

Objective: To quantify the inhibitory effect of this compound on bacterial protein synthesis.

Materials:

-

E. coli S30 extract system for coupled transcription/translation.

-

Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase).

-

This compound stock solution of known concentration.

-

Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine, or reagents for a colorimetric/fluorometric assay).

-

Incubation buffer and necessary cofactors (ATP, GTP).

-

Scintillation counter or spectrophotometer/fluorometer.

Methodology:

-

Preparation of Reaction Mixtures:

-

For each reaction, combine the E. coli S30 extract, plasmid DNA, amino acid mixture, and buffer in a microcentrifuge tube.

-

Prepare a serial dilution of this compound. Add varying concentrations of this compound to the reaction tubes. Include a no-drug control (vehicle only) and a no-template control (no DNA).

-

-

Initiation of Translation:

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation of the reporter gene.

-

-

Quantification of Protein Synthesis:

-

Radiolabeling Method: If [35S]-methionine was used, precipitate the newly synthesized proteins using trichloroacetic acid (TCA). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Enzymatic Assay: If a reporter enzyme like luciferase was used, add the appropriate substrate (e.g., luciferin) and measure the resulting luminescence with a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The following diagram outlines the workflow for this experimental protocol.

This compound's mode of action is a well-defined process involving high-affinity binding to the 50S ribosomal subunit's polypeptide exit tunnel. This interaction effectively obstructs the path of nascent polypeptides, causing premature termination of protein synthesis and leading to bacterial growth inhibition. The quantitative data from in vitro assays confirms its potent inhibitory effects. The methodologies described provide a robust framework for studying this compound and other antibiotics that target the bacterial ribosome, aiding in the ongoing efforts of drug discovery and development.

A Preliminary Investigation of Miocamycin for Respiratory Tract Infections: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miocamycin, a 16-membered macrolide antibiotic, presents a promising therapeutic option for respiratory tract infections. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its antimicrobial activity, mechanism of action, pharmacokinetic properties, and clinical efficacy. The information is intended to serve as a foundational resource for researchers and professionals involved in the development and evaluation of new antimicrobial agents.

This compound demonstrates a broad spectrum of in-vitro activity, similar to erythromycin, against a range of Gram-positive and some Gram-negative organisms, as well as atypical pathogens.[1] Notably, it has shown greater potency than erythromycin against several key respiratory pathogens, including Legionella pneumophila, and exhibits activity against some erythromycin-resistant staphylococcal and streptococcal species.[1] Clinical data suggest its utility in the treatment of both upper and lower respiratory tract infections.[1]

Data Presentation

In-Vitro Antimicrobial Activity of this compound

The following table summarizes the in-vitro activity of this compound against common respiratory pathogens, as determined by Minimum Inhibitory Concentration (MIC) values.

| Pathogen | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae (Erythromycin-susceptible) | 0.016 - 4 | 0.12 | 0.5 |

| Streptococcus spp. (Erythromycin-susceptible) | 0.016 - 4 | 0.12 | 0.5 |

| Staphylococcus aureus (Erythromycin-susceptible & MLSB inducible) | 0.25 - 4 | 1-2 | - |

| Legionella pneumophila | 0.016 - 0.12 | 0.06 | - |

| Haemophilus influenzae | 2 - 64 | 32 | - |

| Branhamella catarrhalis | 0.12 - 8 | 1 | - |

| Mycoplasma pneumoniae | - | - | - |

| Chlamydia pneumoniae | - | - | - |

Data compiled from multiple sources.[2][3][4] MLSB: Macrolide-Lincosamide-Streptogramin B.

Clinical Efficacy in Lower Respiratory Tract Infections

A study involving 86 patients with lower respiratory tract infections demonstrated high therapeutic effectiveness and good tolerability of this compound.[5] In this study, the pathogens were eradicated in all cases with few side effects reported.[5] Another comparative study in pediatric patients with bronchopneumonia and acute bronchitis showed that this compound was as therapeutically effective as amoxicillin.[6][7]

Pharmacokinetic Properties of this compound

This compound is administered orally and demonstrates rapid and extensive penetration into body tissues and fluids.[1] The drug is metabolized into three major active metabolites, which may contribute to its therapeutic efficacy.[1] High concentrations of this compound have been recorded in bronchial secretions, in some cases exceeding serum levels.[5]

| Parameter | Value | Reference |

| Administration | Oral | [1] |

| Tissue Penetration | Rapid and extensive | [1] |

| Bronchial Secretion Levels | High, may exceed serum levels | [5] |

| Metabolism | 3 major active metabolites | [1] |

| Half-life (t1/2β) in cattle (IV) | 2.49 ± 0.23 h | [8] |

| Volume of distribution (Vdss) in cattle (IV) | 2.13 ± 0.17 L/kg | [8] |

Note: Human-specific pharmacokinetic parameters from comprehensive studies were not available in the reviewed literature.

Experimental Protocols

In-Vitro Susceptibility Testing: Agar Dilution Method

A standardized agar dilution method is utilized to determine the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.[3]

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent.

-

Preparation of Agar Plates: Serial two-fold dilutions of this compound are incorporated into molten Mueller-Hinton agar.

-

Bacterial Inoculum Preparation: Bacterial strains are cultured overnight and the inoculum is standardized to a concentration of 104 CFU/spot.

-

Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the this compound-containing agar plates.

-

Incubation: Plates are incubated at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Clinical Trial Protocol for Lower Respiratory Tract Infections

The following protocol is a representative example based on a comparative study of this compound and amoxicillin in pediatric patients.[6][7]

-

Patient Population: Children aged 3 to 11.5 years with a diagnosis of presumed bacterial lower respiratory tract infection (bronchopneumonia or acute bronchitis).

-

Study Design: A randomized, comparative clinical trial.

-

Treatment Arms:

-

This compound: 50 mg/kg/day administered orally.

-

Amoxicillin: 60 mg/kg/day administered orally.

-

-

Treatment Duration: 10 days.

-

Clinical Efficacy Assessment: Evaluation of clinical signs and symptoms of infection at baseline and at the end of therapy.

-

Microbiological Assessment: Collection of appropriate respiratory specimens for culture and pathogen identification at baseline and post-treatment to assess bacterial eradication.

-

Safety Assessment: Monitoring and recording of any adverse events throughout the study period.

-

Immunological Assessment (Optional): Measurement of non-specific immune function, such as natural killer cell activity, at baseline and during therapy.[6][7]

Mandatory Visualization

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, interfering with the translocation step of peptide chain elongation.

Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.

Experimental Workflow: Clinical Trial for Respiratory Tract Infections

The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of this compound in respiratory tract infections.

Caption: A standard workflow for a randomized controlled clinical trial.

Putative Immunomodulatory Signaling Pathway of Macrolides

Macrolides, including this compound, are known to possess immunomodulatory effects in addition to their antimicrobial activity. These effects are thought to contribute to their clinical efficacy in inflammatory airway diseases.

Caption: this compound may exert anti-inflammatory effects by inhibiting key signaling pathways.

Conclusion

This compound is a macrolide antibiotic with demonstrated in-vitro and clinical efficacy in the treatment of respiratory tract infections. Its favorable pharmacokinetic profile, including high concentrations in bronchial secretions, supports its use in this indication. Furthermore, its potential immunomodulatory properties may provide additional therapeutic benefits. This technical guide provides a preliminary but in-depth overview based on the available scientific literature. Further well-designed clinical trials are warranted to fully elucidate the comparative efficacy and safety of this compound against newer antimicrobial agents and to further explore its immunomodulatory mechanisms.

References

- 1. This compound. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Clinical and bacteriological evaluation of this compound in some respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [In vitro antibacterial activity of a new macrolide, miokamycin. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical experience with this compound in the treatment of respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of this compound versus amoxycillin in lower respiratory tract infections in children. Clinical response and effect on natural killer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Miocamycin Susceptibility Testing using Broth Microdilution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miocamycin is a 16-membered macrolide antibiotic effective against a variety of Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens such as Mycoplasma species.[1] Like other macrolides, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] Accurate determination of its in vitro activity is crucial for clinical diagnostics, surveillance studies, and drug development. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

These application notes provide detailed protocols for performing this compound susceptibility testing using the broth microdilution method, based on established guidelines for similar antibiotics and organisms.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Bacterial Species

| Bacterial Species | Number of Strains | This compound MIC Range (mg/L) | This compound Modal MIC (mg/L) |

| Staphylococcus (MLS-susceptible) | - | 0.25 - 4 | 1 - 2 |

| Staphylococcus (MLSB inducible) | - | 0.25 - 4 | 1 - 2 |

| Streptococcus (Erythromycin-susceptible) | - | 0.016 - 4 | 0.12 - 0.5 |

| Pneumococcus (Erythromycin-susceptible) | - | 0.016 - 4 | 0.12 - 0.5 |

| Enterococcus (Erythromycin-susceptible) | - | 0.5 - 2 | 1 |

| Legionella pneumophila | - | 0.016 - 0.12 | 0.06 |

| Clostridium perfringens | - | 0.5 - 2 | 1 |

| Bacteroides fragilis | - | 0.03 - 2 | 1 |

| Haemophilus influenzae | - | 2 - 64 | 32 |

| Neisseria spp. | - | 0.12 - 4 | 0.5 - 1 |

| Branhamella catarrhalis | - | 0.12 - 8 | 1 |

Data compiled from a multicenter study.[2] MLS: Macrolide-Lincosamide-Streptogramin.

Table 2: Comparative In Vitro Activity of this compound and Other Macrolides Against Mycoplasma and Ureaplasma Species

| Organism | Antibiotic | Number of Strains | MIC Range (mg/L) |

| Ureaplasma urealyticum | This compound | 61 | 0.00625 - 0.4 |

| Erythromycin | 61 | 0.19 - 500 | |

| Josamycin | - | 0.03125 - 0.5 (M. pneumoniae only) | |

| Mycoplasma spp. (excluding M. hominis) | This compound | 21 | 0.001 - 0.0625 |

| Erythromycin | 21 | 0.001 - 0.0625 | |

| Mycoplasma hominis | This compound | - | 0.025 - 0.25 |

| Erythromycin | - | 100 - 1000 |

Data adapted from Furneri et al., 1987.[3]

Table 3: MIC90 Values of Acetylmidecamycin (a this compound derivative) and Other Macrolides Against Human Mycoplasmas

| Organism | Acetylmidecamycin MIC90 (mg/L) | Josamycin MIC90 (mg/L) | Midecamycin MIC90 (mg/L) | Azithromycin MIC90 (mg/L) | Erythromycin MIC90 (mg/L) |

| Mycoplasma pneumoniae (n=110) | 1 | 4 | 8 | 16 | >128 |

| Ureaplasma species (n=51) | 0.25 | 0.5 | 0.5 | 1 | 1 |

| Mycoplasma hominis (n=26) | 0.25 | 0.5 | 2 | >128 | >128 |

Data from a study on macrolide-resistant Mycoplasma pneumoniae isolates.[4]

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing of this compound Against Aerobic Bacteria

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M07.

1. Materials

-

This compound analytical standard

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Quality control (QC) strains (see Quality Control section)

-

Sterile saline (0.85%) or other suitable diluent

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution a. Prepare a stock solution of this compound at a concentration of at least 1000 mg/L in a suitable solvent. The choice of solvent should be based on the manufacturer's instructions for the this compound standard. b. Sterilize the stock solution by membrane filtration if necessary.

3. Preparation of this compound Dilutions in Microtiter Plates a. Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range for testing. b. The final volume in each well after inoculation will be 100 µL. Therefore, prepare 50 µL of each this compound concentration at 2x the final desired concentration.

4. Inoculum Preparation a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. d. Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

5. Inoculation and Incubation a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the this compound dilutions. This will result in a final volume of 100 µL per well. b. Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only). c. Seal the plates to prevent evaporation and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

6. Interpretation of Results a. After incubation, examine the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Broth Microdilution Susceptibility Testing of this compound Against Mycoplasma Species

This protocol is adapted from the CLSI document M43-A for human mycoplasmas.

1. Materials

-

This compound analytical standard

-

Appropriate broth medium for Mycoplasma (e.g., SP4 broth for M. pneumoniae, Mycoplasma broth for M. hominis)

-

Sterile 96-well microtiter plates

-

Mycoplasma isolates for testing

-

Quality control (QC) strains (see Quality Control section)

-

Sterile diluent for Mycoplasma

-

Pipettes and sterile tips

-

Incubator with controlled atmosphere (e.g., 5% CO2) at 35-37°C

2. Preparation of this compound Stock Solution and Dilutions

-

Follow the same procedure as in Protocol 1, using the appropriate Mycoplasma broth for dilutions.

3. Inoculum Preparation a. Grow the Mycoplasma isolate in the appropriate broth medium. b. Adjust the concentration of the inoculum according to the specific requirements for the Mycoplasma species being tested, as detailed in CLSI M43-A. This may involve color changing units (CCU) or colony-forming units (CFU) standardization.

4. Inoculation and Incubation a. Inoculate the microtiter plates with the standardized Mycoplasma inoculum. b. Include appropriate growth and sterility controls. c. Seal the plates and incubate at 35-37°C. Incubation time will vary depending on the Mycoplasma species (e.g., 2-5 days for M. pneumoniae). Incubation may require a CO2-enriched atmosphere for some species.